2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
3-methyl-5-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O/c1-10-7-12(24-21-10)9-22-3-5-23(6-4-22)14-8-13(15(16,17)18)19-11(2)20-14/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPBCRPHQCHVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a derivative of pyrimidine featuring a trifluoromethyl group and a piperazine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Anticancer Activity
Recent studies have reported that trifluoromethyl pyrimidine derivatives exhibit significant anticancer properties. For instance, one study demonstrated that compounds similar to the target compound showed inhibitory effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around . Although the activity was lower compared to doxorubicin, these findings suggest a promising avenue for further development.
Antifungal Activity
The antifungal properties of pyrimidine derivatives have also been explored. In particular, compounds with similar structures have shown efficacy against various fungal strains, indicating that modifications in the pyrimidine structure can enhance antifungal activity .
Insecticidal Activity
Insecticidal properties have been observed in certain trifluoromethyl pyrimidine derivatives. These compounds have been tested against agricultural pests, demonstrating effective mortality rates comparable to established insecticides like chlorantraniliprole .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of cell proliferation : Many pyrimidine derivatives interfere with DNA synthesis or repair mechanisms in cancer cells.
- Disruption of fungal cell membranes : Antifungal activities may arise from the alteration of membrane integrity.
- Targeting specific enzymes or receptors : Some compounds may act as inhibitors for enzymes critical for pest survival.
Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized several trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications in the piperazine and oxazole components significantly influenced cytotoxicity. The most potent derivative exhibited an IC50 value lower than against HeLa cells .
Study 2: Antifungal Activity Assessment
Another investigation focused on assessing the antifungal activity of related compounds against Candida spp. The study found that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from to , indicating strong antifungal potential .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Core Scaffold Variations :
- The target compound’s pyrimidine core is shared with risvodetinib and CAS 2085690-19-1, but substituents differ. For example, risvodetinib replaces the trifluoromethyl group with a pyridinyl-oxazole system .
- The 3-methyl-1,2-oxazole group in the target compound is structurally analogous to MZO-2 but lacks the ethylanimidate side chain critical for MZO-2’s anti-inflammatory activity .
Piperazine Modifications :
- The (3-methyloxazole)methyl-piperazine in the target compound contrasts with risvodetinib’s 4-methylpiperazine and CAS 2085690-19-1’s chlorophenyl-piperazine. These substitutions likely alter solubility, bioavailability, and target selectivity .
Physicochemical and Pharmacokinetic Insights
- Solubility : Piperazine improves aqueous solubility, but the 3-methyloxazole may introduce steric hindrance, reducing solubility compared to risvodetinib’s pyridinyl system .
- Metabolic Stability : The oxazole ring’s resistance to oxidation may prolong half-life relative to pyrazolotriazolopyrimidines () .
Preparation Methods
Preparation of 2-Methyl-4-Chloro-6-(Trifluoromethyl)pyrimidine
The trifluoromethylpyrimidine core is synthesized via a condensation reaction between ethyl trifluoroacetoacetate and acetamidine hydrochloride. Under acidic conditions (HCl, ethanol), cyclization yields 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at reflux.
Optimization Notes :
-
Chlorination Efficiency : Excess POCl₃ (5 eq.) with catalytic dimethylformamide (DMF) achieves >90% conversion.
-
Purification : Recrystallization from hexane/ethyl acetate affords pure 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine (mp 78–80°C).
Piperazine Substitution at the C4 Position
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine with piperazine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours installs the piperazine group. A 2:1 molar ratio of piperazine to pyrimidine ensures complete substitution, with potassium carbonate (K₂CO₃) as the base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 85% |
Challenges :
-
Byproduct Formation : Excess piperazine may lead to bis-alkylation, mitigated by controlled stoichiometry.
-
Workup : Aqueous extraction (water/ethyl acetate) removes unreacted piperazine.
Functionalization of Piperazine with the Oxazole-Methyl Group
Synthesis of 5-(Chloromethyl)-3-Methyl-1,2-Oxazole
The oxazole precursor is prepared via the Robinson-Gabriel synthesis. Cyclization of 3-acetamido-2-butanone with sulfuric acid yields 3-methyl-1,2-oxazole, which undergoes chloromethylation using paraformaldehyde and HCl gas in acetic acid.
Key Data :
-
Chloromethylation Yield : 70% (mp 45–47°C).
-
Regioselectivity : Exclusive formation of the 5-(chloromethyl) isomer due to electrophilic aromatic substitution directing effects.
Alkylation of Piperazine
The secondary amine of 2-methyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is alkylated with 5-(chloromethyl)-3-methyl-1,2-oxazole in acetonitrile using triethylamine (Et₃N) as the base. Microwave-assisted heating (100°C, 30 minutes) enhances reaction efficiency.
Optimized Protocol :
| Component | Quantity |
|---|---|
| Piperazine derivative | 1.0 eq. |
| 5-(Chloromethyl)oxazole | 1.2 eq. |
| Solvent | Acetonitrile |
| Base | Et₃N (2.5 eq.) |
| Temperature | 100°C (microwave) |
| Time | 30 minutes |
| Yield | 78% |
Characterization :
-
¹H NMR : δ 2.36 (s, 3H, CH₃-oxazole), 3.40–3.60 (m, 8H, piperazine), 4.08 (s, 2H, CH₂-oxazole).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Oxazole Attachment
As an alternative to alkylation, the Mitsunobu reaction couples 3-methyl-1,2-oxazol-5-methanol with the piperazine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids halogenated intermediates but requires anhydrous conditions.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 78 | 95 |
| Mitsunobu | 65 | 92 |
One-Pot Sequential Substitution
A one-pot approach combining SNAr and alkylation reduces purification steps. After piperazine substitution, 5-(chloromethyl)-3-methyl-1,2-oxazole is added directly to the reaction mixture. However, competing side reactions lower the overall yield to 60%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable continuous production of the pyrimidine core and piperazine intermediates, reducing reaction times by 50% compared to batch processing.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Solvent Consumption | 120 L/kg | 65 L/kg |
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Stability : Harsh acidic conditions during pyrimidine synthesis may cleave the CF₃ group. Using milder chlorinating agents (e.g., SOCl₂ instead of POCl₃) mitigates this.
-
Oxazole Ring Sensitivity : Alkylation at high temperatures promotes oxazole decomposition. Microwave-assisted heating minimizes thermal degradation.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis involves multi-step reactions starting with the formation of the oxazole ring, followed by piperazine coupling and pyrimidine functionalization. Key steps include:
- Oxazole precursor synthesis : Cyclization of 3-methyl-1,2-oxazole derivatives under controlled conditions (e.g., using acetic anhydride or phosphoryl chloride) .
- Piperazine coupling : Alkylation or nucleophilic substitution to attach the oxazole-methyl group to the piperazine ring .
- Pyrimidine assembly : Trifluoromethylation and methylation via Suzuki-Miyaura or Ullmann coupling, optimized with palladium catalysts .
Methodological Tip : Monitor intermediates using HPLC (≥95% purity threshold) and characterize each step with H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally validated post-synthesis?
Combined spectroscopic and crystallographic techniques are critical:
- NMR spectroscopy : Confirm regioselectivity of the trifluoromethyl and methyl groups on the pyrimidine ring (F NMR for CF) .
- X-ray crystallography : Resolve ambiguities in piperazine-oxazole spatial orientation (e.g., chair vs. boat conformations) .
- Elemental analysis : Validate empirical formulas (C, H, N within ±0.3% theoretical values) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for in vitro assays. Aqueous solubility is limited (logP ≈ 2.8 predicted via ChemDraw) .
- Stability : Store at −20°C under inert atmosphere; degradation occurs >40°C (TGA/DSC data) or in acidic/basic buffers (monitor via HPLC) .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step protocols?
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh) at 5–10 mol%) to maximize yield .
- Microwave-assisted synthesis : Reduce reaction time (e.g., piperazine coupling from 12 hrs to 2 hrs at 120°C) while maintaining ≥90% yield .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity fractions .
Q. How to resolve contradictions in reported biological activity across studies?
- Comparative assays : Re-evaluate potency in standardized models (e.g., IC in HEK293 vs. HeLa cells) .
- Metabolite profiling : Identify active vs. inactive metabolites via LC-MS to explain variability .
- Structural analogs : Test derivatives (e.g., replacing trifluoromethyl with cyano) to isolate pharmacophoric motifs .
Q. What in silico strategies predict target engagement and selectivity?
- Molecular docking : Use AutoDock Vina with crystallographic data of homologous targets (e.g., kinase ATP-binding pockets) .
- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and solvent-accessible surface area (SASA) for piperazine flexibility .
- Off-target screening : Cross-reference PubChem BioAssay data to flag potential interactions with GPCRs or cytochrome P450 enzymes .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Core modifications : Synthesize analogs with varied substituents (e.g., oxazole → thiazole, piperazine → morpholine) .
- Pharmacokinetic profiling : Measure logD, plasma protein binding (SPR), and metabolic stability (microsomal t) .
- In vivo validation : Use murine models to correlate in vitro potency (e.g., tumor growth inhibition) with bioavailability .
Q. What analytical methods assess stability in physiological buffers?
- HPLC-UV/MS : Quantify degradation products in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) over 24 hrs .
- Forced degradation : Expose to oxidative (HO), thermal (40°C), and photolytic (ICH Q1B) stress .
- Buffer compatibility : Pre-formulate with cyclodextrins or liposomes to enhance aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
